molecular formula C6H13N3O3S B13857057 5-Azidopentyl methanesulfonate

5-Azidopentyl methanesulfonate

Cat. No.: B13857057
M. Wt: 207.25 g/mol
InChI Key: MMVHFUSMTKLTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azidopentyl methanesulfonate is an organic compound with the molecular formula C6H13N3O3S and a molecular weight of 207.251 g/mol It is characterized by the presence of an azido group (-N3) and a methanesulfonate ester group (-OSO2CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Azidopentyl methanesulfonate can be synthesized through a multi-step process. One common method involves the reaction of 5-bromopentyl methanesulfonate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Azidopentyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.

    Reduction: The azido group can be reduced to an amine group.

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products Formed

    Nucleophilic Substitution: Various substituted pentyl methanesulfonates.

    Reduction: 5-Aminopentyl methanesulfonate.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

5-Azidopentyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-azidopentyl methanesulfonate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity is exploited in various applications, including bioconjugation and materials science .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopentyl methanesulfonate: Similar structure but with a bromine atom instead of an azido group.

    5-Aminopentyl methanesulfonate: The reduced form of 5-azidopentyl methanesulfonate.

    Pentyl methanesulfonate: Lacks the azido group.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in synthetic chemistry and bioconjugation applications .

Properties

IUPAC Name

5-azidopentyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3S/c1-13(10,11)12-6-4-2-3-5-8-9-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVHFUSMTKLTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.